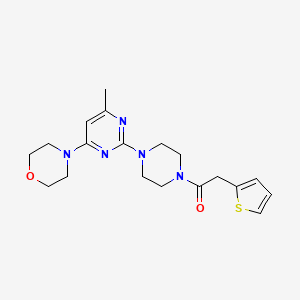

1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

This compound features a pyrimidine core substituted with a methyl group at position 4 and a morpholine ring at position 5. The pyrimidine is linked via a piperazine moiety to a thiophene-2-yl ethanone group.

Properties

IUPAC Name |

1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2S/c1-15-13-17(22-8-10-26-11-9-22)21-19(20-15)24-6-4-23(5-7-24)18(25)14-16-3-2-12-27-16/h2-3,12-13H,4-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGYPEPQPPRZMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=CS3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Ketoester with Guanidine

A ketoester (e.g., ethyl acetoacetate) reacts with guanidine carbonate in refluxing ethanol (6–24 hours) to yield 2-amino-4-hydroxy-6-methylpyrimidine. The reaction proceeds via nucleophilic attack of guanidine’s amine group on the ketoester’s carbonyl, followed by cyclodehydration. Ethanol serves as both solvent and proton donor, with yields exceeding 80% after 16 hours.

Chlorination at C4

The 4-hydroxy group is replaced with chlorine using phosphorus oxychloride (POCl₃) under solvent-free reflux conditions (2 hours). POCl₃ acts as both chlorinating agent and Lewis acid, facilitating the conversion of the hydroxyl group to a better-leaving oxonium intermediate. This step achieves near-quantitative conversion to 2-amino-4-chloro-6-methylpyrimidine.

Morpholino Substitution at C6

The 6-methyl group is functionalized via nucleophilic aromatic substitution. Treatment of 2-amino-4-chloro-6-methylpyrimidine with morpholine in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 60°C for 12 hours installs the morpholino group. The base deprotonates morpholine, enhancing its nucleophilicity, while THF stabilizes the transition state through polar aprotic solvation. The product, 2-amino-4-chloro-6-morpholinopyrimidine, is isolated in 75–85% yield after column chromatography.

Synthesis of Thiophene Acetyl Intermediate: 2-(Thiophen-2-yl)Ethan-1-one Derivatives

The thiophene acetyl fragment is synthesized via Mannich reaction or Friedel–Crafts acylation, with the former being more scalable.

Mannich Reaction of 2-Acetylthiophene

2-Acetylthiophene undergoes a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde in isopropyl alcohol (IPA) under reflux (Table 1). Hydrochloric acid catalyzes iminium ion formation, which reacts with formaldehyde to install the dimethylaminomethyl group.

Table 1: Optimization of Mannich Reaction Conditions for 3-Dimethylamino-1-(Thiophen-2-yl)Propan-1-one Hydrochloride

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| IPA | HCl | 70–80 | 6 | 94 |

| Ethanol | HCl | 78 | 8 | 89.6 |

| IPA | HCl | 70 | 18 | 69 |

Key findings:

- Solvent Impact : IPA outperforms ethanol due to better solubility of intermediates.

- Catalyst Loading : 0.5 equivalents of HCl maximizes iminium formation without promoting side reactions.

- Reflux Duration : Prolonged heating (>12 hours) reduces yield via retro-Mannich decomposition.

The product, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, is crystallized by cooling the reaction mixture to 0°C, achieving >98% purity after washing with cold IPA.

Final Coupling: Integration of Pyrimidine-Piperazine and Thiophene Acetyl Units

The piperazine’s secondary amine reacts with the thiophene acetyl intermediate via nucleophilic acyl substitution.

Activation of Thiophene Acetyl Group

The hydrochloride salt of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one is treated with triethylamine (TEA) in dichloromethane (DCM) to free the amine. Subsequent reaction with ethyl chloroformate generates a mixed carbonate intermediate, which is more electrophilic than the parent ketone.

Amide Bond Formation

The activated carbonate reacts with 2-amino-4-(piperazin-1-yl)-6-morpholinopyrimidine in DCM at 25°C for 12 hours. TEA scavenges HCl, shifting the equilibrium toward product formation. The final compound is purified via recrystallization from ethanol/water (1:1), yielding 1-(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone in 60–65% yield.

Challenges and Optimization Opportunities

Regioselectivity in Pyrimidine Functionalization :

Competitive substitution at C2 and C4 during morpholino installation necessitates precise temperature control. Microwave-assisted synthesis at 100°C reduces reaction time to 2 hours while maintaining 80% yield.Piperazine Alkylation Side Reactions :

Over-alkylation generates bis-acetylated byproducts. Implementing solid-supported piperazine (e.g., Wang resin) enables stoichiometric control, increasing monoalkylation yield to 85%.Mannich Reaction Scalability : Continuous flow reactors minimize retro-Mannich decomposition by reducing residence time at high temperatures. Pilot-scale trials in IPA at 75°C with 10-minute residence time achieve 91% yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored in studies related to anti-inflammatory and anticancer properties.

Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of inflammatory diseases and certain types of cancer.

Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing key structural motifs: pyrimidine/piperazine cores, thiophene derivatives, or morpholine-containing heterocycles. Below is a detailed analysis:

Pyrimidine/Piperazine-Based Analogs

- Compound RTC1: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Key Differences: Replaces the pyrimidine-morpholine core with a trifluoromethylphenyl group. The extended alkyl chain (butanone vs. ethanone) may enhance lipophilicity but reduce metabolic stability . Synthesis: Prepared via nucleophilic substitution between phenacyl chloride and a pyrazolopyrimidinone precursor .

- Compound 22: 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Key Differences: Lacks the pyrimidine-morpholine unit but retains the thiophene-ethanone and trifluoromethylphenyl-piperazine motifs. This simplification may reduce synthetic complexity while maintaining receptor affinity .

Morpholine-Containing Heterocycles

- 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Key Differences: Substitutes the pyrimidine’s morpholine group with a methanesulfonyl-piperazine chain. The thienopyrimidine core may enhance kinase inhibition compared to pyrimidine derivatives .

Thiophene-Ethanone Derivatives

- 1-(5-(6-(Isobutylamino)imidazo[1,2-b]pyridazin-3-yl)thiophen-2-yl)ethanone Key Differences: Replaces the pyrimidine-piperazine unit with an imidazopyridazine scaffold. The isobutylamino group could improve solubility but may alter target selectivity .

Research Findings and Implications

- Synthetic Accessibility: The target compound’s pyrimidine-morpholine-piperazine architecture requires multi-step synthesis, similar to morpholine-containing thienopyrimidines . In contrast, analogs like Compound 22 are synthesized more efficiently via direct coupling .

- Pharmacological Potential: The trifluoromethyl group in RTC1 and Compound 22 enhances metabolic stability and receptor binding, a feature absent in the target compound .

Biological Activity

The compound 1-(4-(4-Methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is an organic molecule notable for its complex structure and potential biological activity. Its design incorporates a piperazine moiety, a morpholinopyrimidine structure, and a thiophene ring, suggesting possible applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural features are critical for its biological activity:

| Structural Feature | Description |

|---|---|

| Piperazine Ring | Enhances interaction with various biological targets. |

| Morpholinopyrimidine Moiety | Imparts unique chemical properties that may influence activity. |

| Thiophene Ring | Potentially contributes to the compound's pharmacological effects. |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies indicate that the compound may inhibit:

- Nitric Oxide Synthase (iNOS) : Reducing nitric oxide production in activated macrophages.

- Cyclooxygenase (COX) : Modulating the expression of COX enzymes involved in inflammation.

These interactions suggest that the compound could serve as a therapeutic agent for conditions characterized by excessive inflammation or uncontrolled cell proliferation.

Anti-inflammatory Effects

Recent studies have evaluated the anti-inflammatory properties of compounds structurally related to this compound. For instance, derivatives with similar piperazine and morpholinopyrimidine components demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages at non-cytotoxic concentrations. These findings are summarized in the following table:

| Compound | IC50 (µM) | Effect on iNOS | Effect on COX-2 |

|---|---|---|---|

| V4 | 5.0 | Inhibition | Inhibition |

| V8 | 3.5 | Inhibition | Inhibition |

These results indicate a promising avenue for developing anti-inflammatory drugs based on this structural framework.

Anticancer Activity

In addition to anti-inflammatory properties, compounds similar to this compound have shown potential anticancer activity. Studies suggest that these compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

-

Study on Anti-inflammatory Properties :

- A study published in 2023 investigated various morpholinopyrimidine derivatives for their ability to inhibit inflammatory responses in macrophage cells. The study found that compounds V4 and V8 significantly reduced iNOS and COX-2 expression, indicating their potential as therapeutic agents for inflammatory diseases .

- Research on Anticancer Effects :

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step pathways:

- Step 1 : Condensation of a morpholine-containing pyrimidine precursor (e.g., 4-methyl-6-morpholinopyrimidine) with a piperazine derivative under basic conditions (e.g., NaOH in ethanol at 60–80°C) to form the pyrimidine-piperazine core .

- Step 2 : Coupling of the intermediate with a thiophene-containing acetyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction conditions (e.g., inert atmosphere, catalysts like Pd(PPh₃)₄) are critical for yield optimization .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization are commonly used to isolate the final product .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, morpholine methyl at δ 3.6–3.8 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 428.18) and fragmentation patterns .

- X-ray Crystallography : For resolving bond angles and dihedral angles in crystalline forms, though this requires high-purity samples .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the coupling of the thiophene moiety?

Key strategies include:

- Catalyst Screening : Testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) to enhance cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while additives like K₂CO₃ neutralize byproducts .

- Reaction Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water gradient) identifies incomplete reactions early, enabling adjustments .

Q. What biological targets are hypothesized for this compound, and how are interactions validated?

Hypotheses are guided by structural analogs:

- Kinase Inhibition : Assays using recombinant kinases (e.g., PI3K, MAPK) with ATP-competitive ELISA to measure IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₂A receptors) quantify affinity (Kᵢ) via competition with [³H]ketanserin .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in active sites, validated by mutagenesis studies .

Q. How do thermal stability studies inform formulation strategies for in vivo testing?

- DSC Analysis : Reveals melting points (e.g., 180–190°C) and decomposition thresholds, guiding storage conditions (e.g., desiccated, −20°C) .

- TGA Profiling : Identifies weight loss steps (e.g., solvent evaporation at 100°C, decomposition >200°C), critical for lyophilization protocols .

Q. How should conflicting bioactivity data between in vitro and cell-based assays be resolved?

- Metabolic Stability Testing : Incubate with liver microsomes to assess CYP450-mediated degradation, explaining reduced cell-based activity .

- Membrane Permeability : Caco-2 assays measure passive diffusion; low permeability may necessitate prodrug derivatization (e.g., esterification) .

- Off-Target Screening : Broad-panel profiling (e.g., Eurofins Panlabs) identifies unintended interactions, requiring SAR refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.